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Ribosome profiling, a powerful technique that provides a genome-wide snapshot of translation,
has been instrumental in elucidating the in vivo functions of the Dom34 protein in
Saccharomyces cerevisiae. Dom34, along with its partner Hbs1, plays a critical role in
ribosome rescue and quality control, particularly in a process known as No-Go Decay (NGD).
The deletion of the DOM34 gene (dom34A) leads to the accumulation of stalled ribosomes on
MRNAS, making ribosome profiling an ideal method to identify the specific sites of Dom34
activity.

Biological Context: The Role of Dom34 in Ribosome Quality Control

In eukaryotic cells, ribosomes can stall during translation for various reasons, including
encountering stable secondary structures, damaged nucleotides, or reaching the 3' end of a
truncated mRNA that lacks a stop codon.[1][2] These stalled ribosomes need to be rescued to
recycle the ribosomal subunits and degrade the problematic mMRNA and nascent polypeptide.
The Dom34/Hbs1 complex is a key player in this rescue operation.[3][4][5][6] Dom34 is
structurally similar to the translation termination factor eRF1, and in conjunction with the
ATPase RIi1, it facilitates the dissociation of the stalled 80S ribosome into its 40S and 60S
subunits.[1][5][7] This process is essential for initiating the degradation of the aberrant mMRNA
through the NGD pathway.[8][9][10]

Expected Outcomes of Ribosome Profiling in dom34A Strains
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Applying ribosome profiling to dom34A yeast strains allows researchers to pinpoint the
locations where ribosomes accumulate in the absence of this crucial rescue factor. The primary
expectation is an increase in ribosome occupancy at specific sites in the dom34A strain
compared to the wild-type.[1] These sites of increased ribosome density represent the direct or
indirect targets of Dom34-mediated rescue.

Key findings from such studies have revealed that Dom34 is particularly important for rescuing
ribosomes that have stalled at the 3' end of truncated mRNAs.[1] Ribosome profiling in dom34A
strains shows a significant pile-up of ribosomes at these truncation sites.[1] Furthermore, these
studies have uncovered a surprising role for Dom34 in clearing ribosomes that have read
through a stop codon and entered the 3' untranslated region (3' UTR) of mRNAs.[1] In the
absence of Dom34, an accumulation of ribosome footprints can be observed in the 3' UTRs of
many genes.[1]

By comparing the ribosome footprint maps of wild-type and dom34A strains, researchers can:

Identify novel substrates for the No-Go Decay pathway.

Quantify the extent of ribosome stalling at specific mRNA locations.

Investigate the mechanisms that lead to ribosome stalling in vivo.

Explore the impact of ribosome stalling on overall gene expression and cellular fitness.

The application of ribosome profiling in dom34A yeast is a powerful approach for dissecting the
intricate mechanisms of translational quality control and has significant implications for
understanding diseases associated with ribosome dysfunction.

Data Presentation

The quantitative data obtained from a ribosome profiling experiment comparing wild-type and
dom34A yeast strains can be summarized in the following tables.

Table 1: Genes with Significant Increases in Ribosome Occupancy in the 3' UTR in dom34A
Strain
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Fold Change in 3'
UTR Ribosome

Gene . p-value Description
Density (dom34A
vs. WT)
Transcription factor
involved in the
HAC1 >10-fold <0.001 unfolded protein
response; known
NGD substrate.[1]
Gene X Value Value Description
GeneY Value Value Description
Gene Z Value Value Description

Table 2: Analysis of Ribosome Stalling at Specific Codons in dom34A Strain

Stalling Score

Stalling Score

Codon/Motif Fold Change Significance
(dom34A) (WT)
CGA Value Value Value Value
Polyproline
Value Value Value Value
(PPX)
Optimal Codons Value Value Value Value
Non-optimal
Value Value Value Value
Codons

Experimental Protocols

This section provides a detailed protocol for performing ribosome profiling on wild-type and

dom34ASaccharomyces cerevisiae strains.

1. Yeast Strain and Culture Growth

e Strains: Use isogenic wild-type (WT) and dom34A yeast strains.
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Growth Medium: Grow yeast cultures in 500 mL of YPD (Yeast Extract-Peptone-Dextrose)
medium to an OD600 of 0.6-0.8.

Harvesting: Rapidly harvest the cells by vacuum filtration. Immediately freeze the cell pellet
in liquid nitrogen.

. Cell Lysis and Ribosome Footprint Generation

Lysis Buffer: 20 mM Tris-HCI pH 7.4, 150 mM NacCl, 5 mM MgClI2, 1 mM DTT, 1% Triton X-
100, 100 pg/mL cycloheximide, and 1 complete EDTA-free protease inhibitor cocktail tablet
(Roche) per 50 mL.

Lysis: Grind the frozen cell pellets in a cryogenic grinder (e.g., Spex SamplePrep 6870
Freezer/Mill). Resuspend the powdered yeast in 1 mL of ice-cold lysis buffer.

Clarification: Thaw the lysate on ice and clarify by centrifugation at 20,000 x g for 10 minutes
at 4°C.

Nuclease Treatment: Treat the supernatant with 150 units of RNase | (Ambion) per 25 A260
units of lysate for 1 hour at room temperature with gentle rocking. This will digest the mRNA
that is not protected by ribosomes.

Stop Nuclease Digestion: Stop the reaction by adding 10 uL of SUPERase«In (Ambion).
. Monosome Isolation

Sucrose Gradient: Prepare a 10-50% sucrose gradient in a buffer containing 20 mM Tris-HCI
pH 7.4, 150 mM NacCl, 5 mM MgClI2, and 100 pg/mL cycloheximide.

Ultracentrifugation: Layer the RNase I-treated lysate onto the sucrose gradient and
centrifuge at 40,000 rpm for 2.5 hours at 4°C in an SW41 Ti rotor (Beckman Coulter).

Fractionation: Fractionate the gradient while monitoring the absorbance at 254 nm. Collect
the fractions corresponding to the 80S monosome peak.

. RNA Purification and Library Preparation
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o RNA Extraction: Extract the RNA from the monosome fractions using a hot acid-phenol-
chloroform extraction method.

e Size Selection: Run the purified RNA on a 15% TBE-Urea polyacrylamide gel. Excise the gel
region corresponding to 28-34 nucleotides (the expected size of ribosome-protected
footprints).

o RNA Ligation: Elute the RNA from the gel slice and ligate a pre-adenylated linker to the 3'
end of the RNA fragments using T4 RNA Ligase 2, truncated (New England Biolabs).

o Reverse Transcription: Reverse transcribe the ligated RNA fragments using a primer
complementary to the linker.

o Circularization: Circularize the resulting cDNA using CircLigase (Epicentre).

o PCR Amplification: Amplify the circularized cDNA using primers that add the necessary
sequencing adapters.

 Library Purification: Purify the final PCR product for sequencing.
5. Sequencing and Data Analysis

e Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform
(e.g., llumina).

» Data Processing:

o

Remove adapter sequences from the raw sequencing reads.

[e]

Align the trimmed reads to the yeast genome.

(¢]

Map the 5' ends of the aligned reads to determine the ribosome P-site position.

[¢]

Calculate ribosome density for each gene.

[¢]

Identify regions of differential ribosome occupancy between the dom34A and WT samples.

Visualizations
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Here are diagrams illustrating key pathways and workflows described in this document.
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Caption: The No-Go Decay pathway for ribosome rescue.
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Caption: Experimental workflow for ribosome profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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